![molecular formula C11H11NO B5563581 5-methyl-2-(1H-pyrrol-1-yl)phenol](/img/structure/B5563581.png)
5-methyl-2-(1H-pyrrol-1-yl)phenol
Overview
Description
“5-methyl-2-(1H-pyrrol-1-yl)phenol” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is attached to a phenol group, which is an aromatic ring with a hydroxyl group . This compound has a molecular weight of 172.23 .
Molecular Structure Analysis
The molecular structure of “5-methyl-2-(1H-pyrrol-1-yl)phenol” consists of a pyrrole ring attached to a phenol group . The pyrrole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
“5-methyl-2-(1H-pyrrol-1-yl)phenol” is a solid compound with a melting point of 88 - 90 degrees Celsius . It has a molecular weight of 172.23 .Scientific Research Applications
1. Pro-cognitive Properties and Serotonin Receptor Ligands
A virtual screening campaign aimed at identifying structurally new compounds active at 5-HT6R highlighted a specific structure related to 5-methyl-2-(1H-pyrrol-1-yl)phenol, which was optimized to create compounds with pro-cognitive properties. These compounds, due to their unique activity profile, might be promising for the development of novel antipsychotic or antidepressant medications with pro-cognitive effects (Staroń et al., 2019).
2. Antimicrobial Agents
A study synthesized a series of novel derivatives of 5-methyl-2-(1H-pyrrol-1-yl)phenol, evaluating their in vitro antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. This research indicates that such compounds could serve as effective antimicrobial agents (Hublikar et al., 2019).
3. Antifungal Activity
Another study explored compounds derived from 5-methyl-2-(1H-pyrrol-1-yl)phenol for their antifungal abilities against various phytopathogenic fungi. Certain derivatives showed good antifungal properties, suggesting potential application in agriculture or pharmacology for managing fungal infections (Zhang et al., 2016).
4. Angiotensin II Receptor Antagonists
A series of compounds incorporating the 5-methyl-2-(1H-pyrrol-1-yl)phenol structure were investigated as angiotensin II receptor antagonists. These compounds demonstrated significant potency in binding to the receptor, suggesting their potential in developing treatments for conditions like hypertension (Bovy et al., 1993).
Safety and Hazards
The safety information available for “5-methyl-2-(1H-pyrrol-1-yl)phenol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-methyl-2-pyrrol-1-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9-4-5-10(11(13)8-9)12-6-2-3-7-12/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDMSLORWQIPIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(1H-pyrrol-1-yl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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